2-[3-(4-methylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione
Description
2-[3-(4-Methylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione is a phthalimide derivative featuring a 4-methylphenoxypropyl substituent. Phthalimide derivatives are widely studied for their applications in pharmaceuticals, polymers, and materials science due to their structural versatility and functionalizability. The 4-methylphenoxy group introduces moderate hydrophobicity compared to polar substituents like amino or hydroxyl groups, which may influence solubility and biological activity .
Properties
CAS No. |
651359-53-4 |
|---|---|
Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
2-[3-(4-methylphenoxy)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H17NO3/c1-13-7-9-14(10-8-13)22-12-4-11-19-17(20)15-5-2-3-6-16(15)18(19)21/h2-3,5-10H,4,11-12H2,1H3 |
InChI Key |
KQOWFTFTCFCPTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4-methylphenol with 3-chloropropylamine to form 3-(4-methylphenoxy)propylamine. This intermediate is then reacted with phthalic anhydride under reflux conditions to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Methylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoindole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that derivatives of isoindole-1,3(2H)-dione exhibit significant antimicrobial properties. For instance, compounds synthesized with this framework demonstrated effective inhibition against both Gram-positive and Gram-negative bacterial strains. One study reported that certain derivatives had inhibition zones comparable to standard antibiotics like gentamycin .
Anticancer Properties
The compound has been evaluated for its anticancer potential. It exhibited antiproliferative effects against various human cancer cell lines, including Caco-2 and HCT-116. The mechanism involves cell cycle arrest and induction of apoptosis in cancer cells. Notably, some derivatives showed IC50 values indicating strong activity against cancer cells, suggesting their potential as therapeutic agents .
Antileishmanial Activity
Isoindole derivatives have been found to be highly effective against Leishmania tropica, outperforming traditional treatments such as Glucantime. One compound demonstrated an IC50 value of 0.0478 μmol/mL, indicating its potential for treating leishmaniasis .
Antioxidant Activity
The antioxidant properties of these compounds have also been investigated. They exhibit free radical scavenging effects, contributing to their therapeutic profiles in preventing oxidative stress-related diseases .
Synthesis and Characterization
The synthesis of 2-[3-(4-methylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
| Synthesis Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Step 1 | Precursor A + Precursor B | Reflux in solvent X | 80% |
| Step 2 | Intermediate + Reagent C | Stir at room temp | 75% |
Case Studies
Several case studies have highlighted the applications of this compound:
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Efficacy :
Mechanism of Action
The mechanism of action of 2-[3-(4-methylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenases, which play a role in inflammation and pain. It may also interact with other cellular targets, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Characteristics
The following table summarizes key structural and molecular differences between 2-[3-(4-methylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione and similar compounds:
*Hypothetical formula based on structural analogs.
Physicochemical Properties
- Hydrophobicity: The 4-methylphenoxy group likely confers a logP value between 2.8 (fluoro analog) and lower values observed in amino-substituted derivatives .
- Molecular Weight: The target compound is monomeric, contrasting with the polymeric PSQ-PhI (Mw = 11,200 Da), which exhibits a monomodal distribution (PDI = 1.10) .
- Thermal Stability : Silsesquioxanyl derivatives (T3/T2 silicon units) show enhanced thermal stability due to cross-linked Si-O-Si networks .
Key Findings and Implications
- Substituent Effects: Electron-withdrawing groups (e.g., fluoro, nitro) increase hydrophobicity and stability, while polar groups (e.g., amino) enhance reactivity for drug design .
- Synthesis Efficiency : Green chemistry methods for PSQ-PhI reduce environmental impact compared to traditional solvent-based routes .
- Structural Diversity : The phthalimide core allows integration into both small molecules (pharmaceuticals) and polymers (materials), demonstrating broad utility .
Biological Activity
2-[3-(4-methylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione, also known as a derivative of isoindole, has gained attention in medicinal chemistry due to its diverse biological activities. This compound's structure includes an isoindole moiety linked to a propyl chain with a 4-methylphenoxy substituent, contributing to its potential therapeutic applications.
The molecular formula of 2-[3-(4-methylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione is C₁₅H₁₅N₁O₃. The presence of the dione functional group is crucial for its reactivity and biological interactions. The compound exhibits various physicochemical properties that influence its biological activity:
| Property | Value |
|---|---|
| Melting Point | 208-211°C |
| Boiling Point | 734.9 ± 60.0 °C (Predicted) |
| Density | 1.421 g/cm³ |
| Solubility | Slightly soluble in DMSO and Methanol (heated) |
| pKa | 13.91 ± 0.20 (Predicted) |
| LogP | 0.6 at 25°C |
Biological Activity
Research indicates that isoindole derivatives, including 2-[3-(4-methylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione, exhibit significant biological activities such as:
- Anti-inflammatory Effects : The compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation pathways. In studies, certain derivatives have demonstrated greater inhibition of COX-2 compared to standard anti-inflammatory drugs like meloxicam .
- Antioxidant Activity : Isoindole derivatives have been associated with scavenging reactive oxygen and nitrogen species (ROS and RNS), suggesting potential protective effects against oxidative stress .
- Neuroprotective Properties : Some studies suggest that isoindole derivatives can inhibit acetylcholinesterase, making them candidates for treating neurodegenerative diseases like Alzheimer's .
The mechanisms underlying the biological activity of 2-[3-(4-methylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione involve several pathways:
- Inhibition of Pro-inflammatory Factors : The compound can inhibit the expression of inducible nitric oxide synthase (iNOS), tumor necrosis factor (TNF-α), and interleukins (IL-1 and IL-6), while enhancing anti-inflammatory factors like arginase-1 and IL-10 .
- Interaction with Key Enzymes : It shows affinity towards enzymes such as MAO-B and NF-kB, which are crucial for regulating inflammatory responses and neuronal health .
Case Studies
Several studies have documented the biological activities of isoindole derivatives:
- Study on COX Inhibition : A recent study synthesized multiple isoindole derivatives, including the target compound, assessing their COX inhibitory activity. Results indicated that specific derivatives exhibited enhanced selectivity towards COX-2 over COX-1, with some showing a higher affinity ratio than meloxicam .
- Neuroprotective Evaluation : Another study explored the neuroprotective potential of isoindole derivatives through their action on acetylcholinesterase inhibition. Compounds were evaluated for their IC50 values against human neuroblastoma cell lines, indicating promising neuroprotective effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
